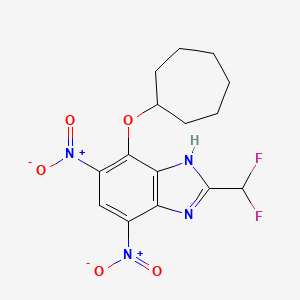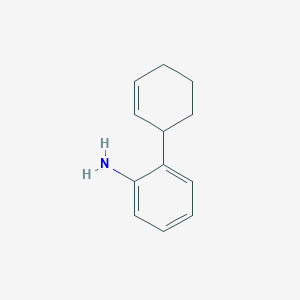
2-(2-Cyclohexenyl)aniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-Cyclohexenyl)aniline is an organic compound with the molecular formula C12H15N It consists of an aniline moiety attached to a cyclohexene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
2-(2-Cyclohexenyl)aniline can be synthesized through several methods. One common approach involves the iodination of N-isopropyl- and N-benzyl-2-(2-cyclohexenyl)anilines, which gives the corresponding 1-iodo-hexahydrocarbazoles. These compounds then undergo quantitative isomerization into 3-iodo-2,4-propano-1,2,3,4-tetrahydro-quinolines .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using similar iodination and isomerization processes. The choice of solvents and reaction conditions can significantly impact the yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
2-(2-Cyclohexenyl)aniline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the reaction conditions.
Reduction: Reduction reactions can convert this compound into more saturated derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like sodium bicarbonate and allyl bromide are used in nucleophilic substitution reactions.
Major Products
The major products formed from these reactions include various iodinated and substituted derivatives, such as 3-iodo-2,4-propano-1,2,3,4-tetrahydro-quinolines and hexahydrocarbazoles .
Wissenschaftliche Forschungsanwendungen
2-(2-Cyclohexenyl)aniline has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of complex organic molecules and heterocycles.
Biology: The compound’s derivatives are studied for their potential biological activities and interactions with biological targets.
Medicine: Research is ongoing to explore its potential as a building block for pharmaceuticals.
Industry: It is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-(2-Cyclohexenyl)aniline involves its interaction with various molecular targets and pathways. For example, the iodinated derivatives can undergo nucleophilic substitution, leading to the formation of biologically active compounds. The specific pathways and targets depend on the nature of the substituents and the reaction conditions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(2-Cyclopentenyl)aniline: Similar in structure but with a cyclopentene ring instead of a cyclohexene ring.
N-isopropyl-2-(2-cyclohexenyl)aniline: A derivative with an isopropyl group on the nitrogen atom.
N-benzyl-2-(2-cyclohexenyl)aniline: A derivative with a benzyl group on the nitrogen atom.
Uniqueness
2-(2-Cyclohexenyl)aniline is unique due to its specific ring structure and the potential for various chemical modifications. Its ability to undergo diverse reactions makes it a valuable compound in synthetic chemistry and industrial applications.
Eigenschaften
CAS-Nummer |
59816-86-3 |
|---|---|
Molekularformel |
C12H15N |
Molekulargewicht |
173.25 g/mol |
IUPAC-Name |
2-cyclohex-2-en-1-ylaniline |
InChI |
InChI=1S/C12H15N/c13-12-9-5-4-8-11(12)10-6-2-1-3-7-10/h2,4-6,8-10H,1,3,7,13H2 |
InChI-Schlüssel |
QNBHFOTYAOUFFU-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC=CC(C1)C2=CC=CC=C2N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


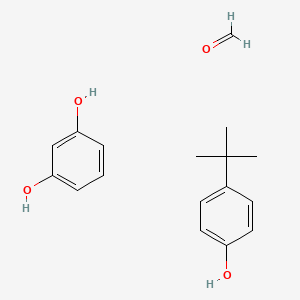


![11H-[1,3,5]triazepino[1,2-a]benzimidazole](/img/structure/B14603547.png)
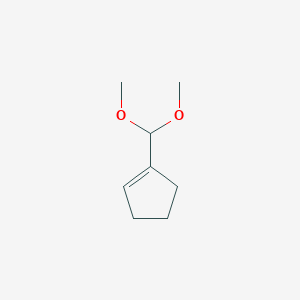
![1-[2-(2,4-Dichlorophenyl)propyl]-1H-imidazole](/img/structure/B14603558.png)

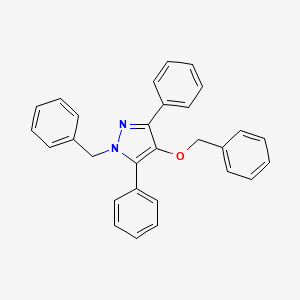
![3,7-Dimethyl-1,7-dihydro[1,2,4]triazolo[4,3-b][1,2,4]triazine](/img/structure/B14603584.png)
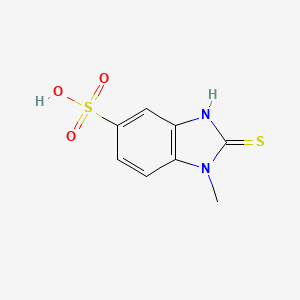
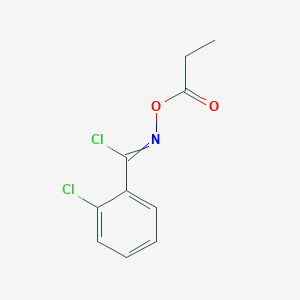
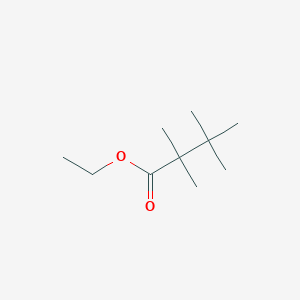
![[(E)-(dodecylhydrazinylidene)methyl]urea;nitric acid](/img/structure/B14603619.png)
